molecular formula C14H22N2O2 B13730631 N-(2-aminoethyl)-5-(benzyloxy)pentanamide

N-(2-aminoethyl)-5-(benzyloxy)pentanamide

Cat. No.: B13730631
M. Wt: 250.34 g/mol
InChI Key: CDGAOLYZXAIZJO-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-5-(benzyloxy)pentanamide is a synthetic amide derivative featuring a pentanamide backbone substituted with a benzyloxy group at the 5-position and a 2-aminoethyl moiety at the amide nitrogen (Figure 1). The benzyloxy group (a benzyl ether) enhances lipophilicity, while the primary amine in the 2-aminoethyl group contributes to solubility via protonation under physiological conditions. Synthesis likely involves coupling 5-(benzyloxy)pentanoic acid with 1,2-diaminoethane using carbodiimide-based reagents (e.g., HATU) .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

N-(2-aminoethyl)-5-phenylmethoxypentanamide

InChI

InChI=1S/C14H22N2O2/c15-9-10-16-14(17)8-4-5-11-18-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,15H2,(H,16,17)

InChI Key

CDGAOLYZXAIZJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCC(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-5-(benzyloxy)pentanamide typically involves the reaction of 5-(benzyloxy)pentanoic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-5-(benzyloxy)pentanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminoethyl group under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides or amines, depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology:
N-(2-aminoethyl)-5-(benzyloxy)pentanamide has been investigated for its potential effects on neurotransmitter systems. It has shown promise in modulating serotonin receptors, particularly the 5-HT1F receptor, which is implicated in various mood disorders and migraine treatment. The activation of this receptor can lead to therapeutic benefits for conditions such as depression and anxiety disorders .

2. Cancer Therapeutics:
The compound has been explored as a potential agent in cancer therapy, particularly targeting specific mutations such as KRAS and EGFR mutations. Studies indicate that derivatives of similar compounds exhibit potent activity against cancer cell lines harboring these mutations, suggesting that this compound may also possess similar properties .

Mechanistic Insights

3. Mechanism of Action:
The mechanism by which this compound exerts its effects involves interaction with specific receptors and pathways within cells. Research indicates that compounds with similar structures can induce cellular degradation pathways that target oncogenic proteins, thereby inhibiting cancer cell proliferation .

Case Studies

4. Clinical Investigations:
Several clinical studies have investigated the efficacy of compounds related to this compound in treating migraine and other neurological disorders. For instance, a formulation containing this compound was tested for its ability to alleviate migraine symptoms by enhancing serotonin transmission .

5. Preclinical Models:
In preclinical models, this compound demonstrated significant anti-proliferative effects in KRAS-mutant colorectal cancer cell lines. This was attributed to its ability to degrade SOS1 proteins, which are critical for the survival of these cancer cells .

Data Tables

Application Area Description References
NeuropharmacologyModulation of 5-HT1F receptors for treating depression and anxiety disorders
Cancer TherapeuticsTargeting KRAS and EGFR mutations in cancer therapy
Mechanism of ActionInducing degradation pathways to inhibit oncogenic proteins
Clinical InvestigationsEfficacy in alleviating migraine symptoms
Preclinical ModelsAnti-proliferative effects in KRAS-mutant colorectal cancer cell lines

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-5-(benzyloxy)pentanamide exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs are compared below based on substituents, molecular properties, and biological activities (Table 1).

Table 1: Comparative Analysis of Structural Analogs
Compound Name & ID Substituents on Pentanamide Chain Molecular Weight (g/mol) Key Biological Activity Predicted logP Reference
N-(2-aminoethyl)-5-(benzyloxy)pentanamide 5-(benzyloxy), N-(2-aminoethyl) ~307.38 (calculated) Antioxidant (hypothesized) 2.5
AV11 () Tetrazole-biphenyl, methyl branches 555.62 Antioxidant (DPPH assay) 3.8
7d () 3-cyanophenyl-piperazine ~450 (estimated) Dopamine D3 receptor ligand 3.0
S5 () Phenoxy-diaminopyrimidine ~520 (estimated) Bioconjugation probe 1.5
Biotinamide () Thienoimidazolone (biotin core) 356.43 Enzyme cofactor (biotin-dependent) -0.5
Key Observations:

Lipophilicity: The benzyloxy group in the target compound increases logP (~2.5) compared to polar analogs like S5 (logP ~1.5) but remains less lipophilic than AV11 (logP 3.8) due to the absence of aromatic tetrazole and biphenyl groups . Biotinamide’s low logP (-0.5) reflects its polar thienoimidazolone ring and carboxylic acid .

Biological Activity: Antioxidant Potential: The benzyloxy group’s electron-donating nature may enhance radical scavenging, similar to AV11, which showed 70% DPPH inhibition at 0.5 mg/mL . Receptor Targeting: Piperazine-containing analogs (e.g., 7d) exhibit selective dopamine D3 receptor binding (IC50 ~50 nM), while the target’s aminoethyl group could interact with amine transporters or enzymes . Biotin Analogs: Biotinamide’s activity is tied to its thienoimidazolone ring, critical for binding avidin and carboxylase enzymes, a feature absent in the target compound .

Synthetic Routes :

  • The target compound’s benzyloxy group may be introduced via nucleophilic substitution (e.g., benzyl bromide with a hydroxylated pentanamide precursor), while piperazine analogs (e.g., 7d) require SNAr reactions with aryl piperazines .

Pharmacokinetic (ADME) Profiles

Predicted ADME properties for the target compound and analogs are summarized below (Table 2), extrapolated from ’s SwissADME data .

Table 2: ADME Comparison
Compound Absorption (Caco-2 Permeability) BBB Penetration CYP2D6 Inhibition Plasma Protein Binding
Target Compound High (benzyloxy enhances permeability) Moderate Low ~85%
AV11 () Moderate Low High ~90%
7d () High (piperazine enhances solubility) High Moderate ~80%
Biotinamide () Low (polar groups limit uptake) None None ~40%
Key Insights:
  • The target compound’s balanced logP (~2.5) suggests favorable intestinal absorption but moderate blood-brain barrier (BBB) penetration, unlike 7d’s high BBB permeability due to its piperazine moiety .
  • Biotinamide’s low protein binding (~40%) aligns with its role as a cofactor requiring rapid tissue distribution .

Antioxidant Activity

The DPPH radical scavenging assay () demonstrated that AV11, a tetrazole-biphenyl analog, achieved 70% inhibition at 0.5 mg/mL, comparable to ascorbic acid . The target compound’s benzyloxy group may similarly donate electrons to neutralize radicals, though its activity is expected to be lower than AV11 due to the absence of conjugated π-systems.

Biological Activity

N-(2-aminoethyl)-5-(benzyloxy)pentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amine group : Contributes to its interaction with biological targets.
  • Benzyloxy group : Enhances lipophilicity, potentially improving membrane permeability.
  • Pentamide backbone : May facilitate binding to specific receptors or enzymes.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for various enzymes, which could be linked to its amine functionality. For instance, similar compounds have been investigated for their ability to inhibit steroid sulfatase, a target in estrogen-dependent cancers .
  • Antiparasitic Activity : Research indicates that derivatives of this compound family exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One analog demonstrated an EC50 value of 0.001 μM, highlighting significant antiparasitic properties .
  • Cell Signaling Modulation : The compound may influence signaling pathways involved in cell survival and proliferation, particularly through interactions with proteins like Stat3, which is implicated in various cancers .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeTest SystemResult (EC50/IC50)Reference
AntiparasiticTrypanosoma brucei0.001 μM
Enzyme InhibitionSteroid sulfataseIC50 values < 0.1 nM
CytotoxicityNHDF cell lineLow cytotoxicity observed
Selectivity over Mammalian CellsT. brucei vs. NHDF>30-fold selectivity

Case Studies

  • Antiparasitic Efficacy : In a study involving infected mice, an orally bioavailable analog of this compound was administered at 50 mg/kg for four days, resulting in the cure of 2 out of 3 mice . This highlights the compound's potential for treating late-stage trypanosomiasis.
  • Inhibition of Cancer Cell Growth : Another study explored the compound's effects on cancer cell lines, demonstrating its ability to inhibit growth via modulation of Stat3 signaling pathways . This suggests a promising avenue for further development as an anticancer agent.

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